molecular formula C17H19N3O2 B607293 Elsubrutinib CAS No. 1643570-24-4

Elsubrutinib

Numéro de catalogue B607293
Numéro CAS: 1643570-24-4
Poids moléculaire: 297.36
Clé InChI: UNHZLHSLZZWMNP-LLVKDONJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Elsubrutinib is a novel fixed-dose combination of the Bruton’s tyrosine kinase (BTK) inhibitor . It is under investigation for the treatment of autoimmune diseases . It has been tested in patients with rheumatoid arthritis and inadequate response or intolerance to biological therapies .


Synthesis Analysis

The synthesis of Elsubrutinib starts with the Suzuki coupling of 4-bromo-1 H-indole-7-carboxamide with the borate ester catalyzed by Pd .


Molecular Structure Analysis

Elsubrutinib is a selective covalent BTK inhibitor . It is a small molecule with the molecular formula C17H19N3O2 .


Chemical Reactions Analysis

Elsubrutinib is a small-molecule inhibitor that targets BTK. These inhibitors bind to the active site of BTK and prevent its phosphorylation, leading to the inhibition of downstream signaling cascades .


Physical And Chemical Properties Analysis

Elsubrutinib is a solid compound with a molecular weight of 297.35 . It is administered orally .

Applications De Recherche Scientifique

  • Acalabrutinib in B Cell Malignancies : Acalabrutinib has been shown to be more potent and selective than the first-in-class BTK inhibitor, ibrutinib. It is used for treating chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenstrom’s macroglobulinemia (Wu, Zhang, & Liu, 2016).

  • Clinical Trial for Mantle Cell Lymphoma : A study demonstrated that acalabrutinib offers a high rate of durable responses and a favorable safety profile in patients with relapsed or refractory mantle cell lymphoma (Wang et al., 2017).

  • Resistance to Acalabrutinib in CLL : Research indicates that CLL relapse on acalabrutinib is primarily mediated by mutations in BTK, similar to ibrutinib. This highlights the importance of monitoring BTK resistance for timely clinical intervention (Woyach et al., 2019).

  • Effects in Mouse Models of CLL : Acalabrutinib showed potent inhibition of BTK in vivo, leading to decreased activation of key signaling molecules and significant reductions in tumor burden in mouse models of chronic lymphocytic leukemia (Herman et al., 2016).

  • Potential in COVID-19 Treatment : Acalabrutinib was associated with reduced inflammation and clinical improvement in COVID-19 patients. This suggests that targeting excessive host inflammation with a BTK inhibitor is a therapeutic strategy in severe COVID-19 (Roschewski et al., 2020).

  • Comparison of BTK Inhibitors : Comparative analysis of BTK inhibitors, including acalabrutinib, highlighted differences in adverse effects, suggesting that ibrutinib-associated atrial fibrillation may be caused by binding to other kinases (Estupiñán, Berglöf, Zain, & Smith, 2021).

  • Efficacy in Chronic Lymphocytic Leukemia : Acalabrutinib has demonstrated high efficacy, durability of response, and long-term safety in patients with relapsed/refractory chronic lymphocytic leukemia, justifying its further investigation in untreated and treated patients with CLL/SLL (Byrd et al., 2019).

Mécanisme D'action

Elsubrutinib targets non-overlapping signaling pathways associated with systemic lupus erythematosus (SLE) . It is presumed to work by hampering plasmacytoid dendritic cells and basophil activation, thereby reducing type I IFN production .

Safety and Hazards

Elsubrutinib has been tested in a multicentre, double-blind, randomised, controlled, phase 2 trial . The safety profile was found to be acceptable .

Orientations Futures

Elsubrutinib is currently under development for the treatment of systemic lupus erythematosus and lupus nephritis . It is also being investigated for the treatment of rheumatoid arthritis .

Propriétés

IUPAC Name

4-[(3S)-1-prop-2-enoylpiperidin-3-yl]-1H-indole-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-2-15(21)20-9-3-4-11(10-20)12-5-6-14(17(18)22)16-13(12)7-8-19-16/h2,5-8,11,19H,1,3-4,9-10H2,(H2,18,22)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNHZLHSLZZWMNP-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCC(C1)C2=C3C=CNC3=C(C=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)N1CCC[C@H](C1)C2=C3C=CNC3=C(C=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Elsubrutinib

CAS RN

1643570-24-4
Record name Elsubrutinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1643570244
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ELSUBRUTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1487U1Q3IQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.